Ibuprofen lysine, (-)-

Beschreibung

The exact mass of the compound Ibuprofen lysine, (-)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ibuprofen lysine, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ibuprofen lysine, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

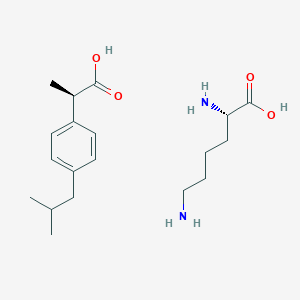

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-APFIOPMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566909 | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157369-85-2 | |

| Record name | L-Lysine, mono[(αR)-α-methyl-4-(2-methylpropyl)benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157369-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157369852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN LYSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQJ0240XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Ibuprofen lysine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (R)-(-)-Ibuprofen Lysine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is a chiral molecule typically administered as a racemic mixture of its (S)-(+) and (R)-(-) enantiomers.[1][2] This guide elucidates the nuanced mechanism of action of the (R)-(-)-Ibuprofen enantiomer, specifically when formulated as a lysine salt. The core of its activity lies in a fascinating two-part process: a metabolic chiral inversion that converts the pharmacologically inert (R)-(-)-Ibuprofen into its active (S)-(+)-counterpart, which then executes the canonical NSAID function of cyclooxygenase (COX) inhibition. The lysine salt formulation is not merely an excipient but a key facilitator of this process, engineered to enhance the drug's physicochemical properties for a more rapid therapeutic onset. This document provides a detailed exploration of the stereochemistry, the pharmacokinetic advantages of the lysine salt, the enzymatic pathway of chiral inversion, and the ultimate pharmacodynamic effect on the arachidonic acid cascade. Furthermore, it outlines validated experimental protocols for investigating these mechanisms in a research setting.

Chapter 1: The Stereochemistry of Ibuprofen: A Tale of Two Enantiomers

Ibuprofen, chemically (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, belongs to the 2-arylpropionic acid (prof en) class of NSAIDs.[1][3] Its structure contains a single stereocenter at the alpha-carbon of the propionic acid moiety, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen.[1][4]

-

(S)-(+)-Ibuprofen (Eutomer): This enantiomer is the pharmacologically active form, often referred to as the "eutomer".[4] It is responsible for the therapeutic analgesic, anti-inflammatory, and antipyretic effects through potent inhibition of cyclooxygenase (COX) enzymes.[1][2][5] The single-enantiomer drug, dexibuprofen, consists solely of this active isomer.[1]

-

(R)-(-)-Ibuprofen (Distomer): This enantiomer is considered the pharmacologically inactive or significantly less active form, the "distomer".[4] In vitro assays demonstrate that (R)-Ibuprofen is a much weaker inhibitor of COX enzymes compared to its S-counterpart.[3][5][6] However, its role is not passive; it acts as a prodrug that is metabolically converted into the active (S)-form in vivo.[1]

This stereochemical distinction is fundamental to understanding the drug's overall efficacy. While racemic ibuprofen is effective, the administration of (R)-(-)-Ibuprofen introduces a metabolic variable that influences the pharmacokinetic and pharmacodynamic profile of the active principle.

Chapter 2: The Role of the Lysine Salt: Enhancing Bioavailability

The therapeutic efficacy of a drug is contingent not only on its intrinsic mechanism but also on its ability to reach the target site in a timely and sufficient concentration. Ibuprofen in its standard acid form is characterized by poor water solubility, which can be a rate-limiting step in its dissolution and subsequent absorption from the gastrointestinal tract.[4]

To overcome this limitation, ibuprofen is formulated as a salt with the essential amino acid L-lysine. This formulation, (-)-Ibuprofen lysine, leverages the high water solubility of the amino acid to create a compound with significantly improved physicochemical properties.[7][8][9]

The Causality Behind the Lysine Formulation:

-

Enhanced Dissolution: The lysine salt of ibuprofen dissociates readily in the aqueous environment of the stomach.[7][9] This rapid dissolution creates a higher concentration gradient of the drug at the absorption site (the gastrointestinal mucosa), driving faster absorption into the bloodstream.

-

Accelerated Absorption: Pharmacokinetic studies consistently demonstrate that ibuprofen lysine achieves maximum plasma concentrations (Cmax) in a significantly shorter time (Tmax) compared to standard ibuprofen acid.[10][11] This rapid absorption profile is directly linked to a faster onset of analgesic action, a critical attribute for treating acute pain.[7][10][11]

Data Presentation: Pharmacokinetic Profile Comparison

The table below summarizes typical pharmacokinetic parameters, illustrating the advantage of the lysine salt formulation.

| Parameter | Ibuprofen Lysine | Ibuprofen Acid | Significance |

| Time to Peak Plasma Concentration (Tmax) | ~35 minutes[11] | ~90-120 minutes[11] | Significantly faster onset of action. |

| Peak Plasma Concentration (Cmax) | Higher[10] | Lower[10] | Greater initial drug availability. |

| Bioavailability (AUC) | Comparable | Comparable | The total drug exposure is similar. |

Values are approximate and can vary based on study design and patient population.

This data underscores the rationale for the lysine formulation: it is a deliberate pharmaceutical strategy to accelerate drug delivery without altering the total amount of drug absorbed, thereby providing more rapid and reliable pain relief.[10]

Chapter 3: The Core Mechanism: A Two-Act Process

The mechanism of action of (R)-(-)-Ibuprofen is not a single event but a sequential process. It begins with metabolic activation and culminates in target enzyme inhibition.

Act 1: Unidirectional Chiral Inversion of (R)-(-)-Ibuprofen

The most critical mechanistic step for (R)-(-)-Ibuprofen is its metabolic conversion to the active (S)-(+)-enantiomer.[1][3][4] This process, known as chiral inversion, effectively turns the inactive distomer into a therapeutically active compound, acting as a metabolic reservoir for the eutomer. In humans, it is estimated that approximately 60% of an administered dose of (R)-Ibuprofen undergoes this inversion.[3]

This is a unidirectional pathway; the body can convert R to S, but not S back to R.[1][4] The inversion is a three-step enzymatic sequence primarily occurring in the liver:[1][4]

-

Thioester Formation: The carboxylic acid group of (R)-(-)-Ibuprofen is activated by an acyl-CoA synthetase, forming (R)-Ibuprofenoyl-CoA.

-

Epimerization: The key stereochemical conversion is catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR), which inverts the stereocenter to form (S)-Ibuprofenoyl-CoA.[4]

-

Hydrolysis: The resulting (S)-Ibuprofenoyl-CoA is hydrolyzed by a thioesterase, releasing the active (S)-(+)-Ibuprofen into circulation.

Figure 1. Enzymatic pathway of (R)- to (S)-Ibuprofen chiral inversion.

Act 2: Cyclooxygenase (COX) Inhibition by (S)-(+)-Ibuprofen

Once formed via chiral inversion (or absorbed directly if present in the original racemate), (S)-(+)-Ibuprofen enacts the well-established mechanism of NSAIDs. It functions as a non-selective, competitive, and reversible inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2.[4][5]

These enzymes are critical for the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2).[4][5][12] PGH2 is the immediate precursor to a host of pro-inflammatory and homeostatic mediators, including prostaglandins (PGE2, PGI2) and thromboxane A2 (TXA2).[4][5]

-

COX-1: Is a constitutive enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: Is an inducible enzyme, with levels that increase dramatically during inflammation. It is the primary source of prostaglandins that mediate pain, fever, and swelling.[4]

By binding to the active site of these enzymes, (S)-Ibuprofen physically blocks the entry of arachidonic acid, thereby halting the production of prostaglandins. This reduction in prostaglandins is the direct cause of ibuprofen's therapeutic effects.[4][13] Crystal structures show that the carboxylate group of ibuprofen forms a key ionic bond with a conserved arginine residue (Arg-120 in COX-1) within the enzyme's active site channel, which is crucial for its inhibitory activity.[14][15]

Figure 2. Inhibition of the arachidonic acid cascade by (S)-Ibuprofen.

Chapter 4: Integrated Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

The complete mechanism of (-)-Ibuprofen lysine is a synthesis of its formulation and its stereospecific metabolism.

-

Ingestion & Rapid Dissolution: The lysine salt formulation ensures rapid dissolution in the GI tract.

-

Fast Absorption: High local drug concentration drives rapid absorption, leading to a quick rise in plasma levels of (R)- and (S)-Ibuprofen.

-

Immediate Effect: The initially absorbed (S)-Ibuprofen begins to inhibit COX enzymes, initiating the analgesic effect.

-

Metabolic Conversion: Concurrently, the absorbed (R)-Ibuprofen is transported to the liver and begins to undergo chiral inversion to the active (S)-form.

-

Sustained Activity: This metabolic conversion process acts as an endogenous sustained-release mechanism, continually replenishing the pool of active (S)-Ibuprofen as the initially absorbed drug is metabolized and cleared. This sustains the therapeutic effect over the dosing interval.

This elegant interplay between rapid absorption and metabolic activation provides both a fast onset and a durable therapeutic effect, validating the clinical utility of administering the racemic mixture.

Chapter 5: Methodologies for Mechanistic Elucidation

To validate the claims made in this guide, specific and robust experimental protocols are required. The following sections detail methodologies for assessing the two core mechanistic pillars: COX inhibition and chiral inversion.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2, confirming the stereoselective activity of the ibuprofen enantiomers.

Objective: To quantify the concentration of (R)- and (S)-Ibuprofen required to inhibit 50% of the activity of purified ovine or human COX-1 and COX-2 enzymes.

Methodology: A common method is the fluorometric or colorimetric detection of prostaglandin production.[16]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified COX-1 and COX-2 enzymes in assay buffer.

-

Prepare serial dilutions of test compounds ((R)-Ibuprofen, (S)-Ibuprofen) and a reference inhibitor (e.g., Celecoxib for COX-2) in DMSO or appropriate solvent.

-

Prepare solutions of arachidonic acid (substrate) and a detection probe (e.g., ADHP for fluorometric assay).

-

-

Assay Plate Setup (96-well plate):

-

Add 80 µL of assay buffer to all wells.

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to respective wells.

-

Add 10 µL of the serially diluted test compounds or vehicle control to the wells.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate solution to all wells.

-

Signal Detection: Immediately measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance over a 5-10 minute period.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well.

-

Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3. Experimental workflow for an in vitro COX inhibition assay.

Protocol 2: Stereoselective Chiral Inversion Assay

This protocol uses a biological matrix to confirm and quantify the metabolic conversion of (R)-Ibuprofen to (S)-Ibuprofen.

Objective: To measure the rate and extent of chiral inversion using an in vitro system that recapitulates hepatic metabolism.

Methodology: Incubate (R)-Ibuprofen with human liver microsomes (or hepatocytes) and quantify the appearance of (S)-Ibuprofen over time using a stereoselective analytical method.[1]

Step-by-Step Protocol:

-

System Preparation:

-

Thaw cryopreserved human liver microsomes (HLM) on ice.

-

Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) containing required cofactors for the enzymatic reactions (e.g., MgCl2, CoA, ATP, and an NADPH-regenerating system).

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine HLM, incubation buffer, and cofactors.

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of pure (R)-(-)-Ibuprofen.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in individual tubes by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Chiral Analysis:

-

Analyze the samples using a validated chiral High-Performance Liquid Chromatography (HPLC) method. This requires a chiral stationary phase (e.g., a cyclodextrin-based column) capable of separating the (R)- and (S)-enantiomers.

-

Detect and quantify the peaks corresponding to (R)- and (S)-Ibuprofen using UV or Mass Spectrometry (LC-MS) detection.

-

-

Data Analysis:

-

For each time point, calculate the concentration of both (R)- and (S)-Ibuprofen.

-

Plot the concentration of (S)-Ibuprofen formed versus time to determine the initial rate of inversion.

-

Figure 4. Workflow for an in vitro chiral inversion assay.

Conclusion

The mechanism of action of (-)-Ibuprofen lysine is a sophisticated example of pharmaceutical design and metabolic synergy. It is not merely the action of a single molecule, but a carefully orchestrated process. The lysine salt formulation addresses the pharmacokinetic challenge of poor solubility to ensure a rapid onset of action. Simultaneously, the body's own metabolic machinery efficiently converts the inactive (R)-enantiomer into the active (S)-enantiomer, providing a sustained therapeutic effect. This dual-action profile—fast-acting and long-lasting—is a direct result of understanding and leveraging the drug's fundamental stereochemistry, physicochemical properties, and metabolic pathways. For the research and drug development professional, (-)-Ibuprofen lysine serves as a compelling case study in how formulation science and stereopharmacology can be integrated to optimize therapeutic outcomes.

References

-

Chiralpedia. (2025, September 29). Ibuprofen. [Link]

-

Wikipedia. (n.d.). Ibuprofen. [Link]

-

Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

-

Carvalho, P. D. O., Cass, Q. B., Calafatti, S. A., & Bizaco, R. (2020). Mechanism of metabolic inversion of ibuprofen. ResearchGate. [Link]

-

Fun Man Chemistry. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube. [Link]

-

Baillie, T. A., Adams, W. J., Kaiser, D. G., Olanoff, L. S., Halstead, G. W., Harpootlian, H., & Van Giessen, G. J. (1989). Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans. Journal of Pharmacology and Experimental Therapeutics, 249(2), 517-523. [Link]

-

ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

-

LibreTexts Chemistry. (2024, September 23). 5.13: Chemistry Matters—Chiral Drugs. [Link]

-

Geisslinger, G., Menzel, S., & Brune, K. (1991). Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 29(1), 34-38. [Link]

-

Vecchio, A. J., & Malkowski, M. G. (2011). The structure of ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 176(2), 245-249. [Link]

-

Rudy, A. C., & Knight, P. M. (1993). Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates. Biopharmaceutics & Drug Disposition, 14(6), 487-498. [Link]

-

Tan, S. C., Patel, B. K., & Jackson, S. H. (2006). Enantioselective pharmacokinetics of ibuprofen and involved mechanisms. Chirality, 18(9), 705-716. [Link]

-

Grdeš, M., Benci, K., & Jug, M. (2020). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. Pharmaceutics, 12(11), 1088. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]

-

Tavares, M., Primi, M., Silva, N. A. T. F., & Parise Filho, R. (2016). Using an in Silico Approach To Teach 3D Pharmacodynamics of the Drug−Target Interaction Process Focusing on Selective COX2 Inhibition by Celecoxib. Journal of Chemical Education, 93(12), 2068-2075. [Link]

-

Hummel, T., Schiessl, C., & Knaul, K. (2000). Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers. Arzneimittelforschung, 50(12), 1095-1102. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen Lysine?. [Link]

-

Sörgel, F., Fuhr, U., & Weimann, B. (2020). Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed‐Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions—Data From 2 Single‐Center, Single‐Dose, Randomized Crossover Studies in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(6), 754-764. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ibuprofen. [Link]

-

News-Medical.Net. (n.d.). Ibuprofen Mechanism. [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

- Google Patents. (n.d.).

-

Grześkowiak, E., Gorynski, K., & Duda, J. (2007). Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes. Pharmacological Reports, 59(4), 438-444. [Link]

-

Clinicaltrials.eu. (n.d.). Ibuprofen Lysine – Application in Therapy and Current Clinical Research. [Link]

-

Selinsky, B. S., Gupta, K., & Sharkey, C. T. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7234-7244. [Link]

-

ResearchGate. (2020). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. [Link]

-

Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 22(5), 403-407. [Link]

-

ResearchGate. (2021). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

-

Khan, I., Ali, A., & Ibrar, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

-

ResearchGate. (2015). (A) Ibuprofen bound in the active site of ovine COX-1 with the carboxylate coordinated to Arg-120 and Tyr-355. [Link]

Sources

- 1. Ibuprofen – Chiralpedia [chiralpedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ibuprofen Lysine? [synapse.patsnap.com]

- 8. CN102180785A - Synthesis and application of ibuprofen lysine - Google Patents [patents.google.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Enhanced Activity of (-)-Ibuprofen Lysine

Introduction: Chirality in the Realm of NSAIDs

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the concept of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety. Many NSAIDs, including the widely used ibuprofen, are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. Ibuprofen possesses a single stereocenter at the alpha-position of its propionate moiety, giving rise to (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1][2] Commercially available ibuprofen is typically sold as a racemic mixture, containing equal parts of both enantiomers.[1][2] However, the pharmacological activity is not equally distributed between these two forms. This guide will delve into the stereochemistry and enhanced activity of the pharmacologically active enantiomer, (-)-Ibuprofen, particularly in its lysine salt formulation, which offers distinct advantages in drug delivery and bioavailability.

The Stereochemistry of (-)-Ibuprofen Lysine: A Tale of Two Enantiomers

The therapeutic effects of ibuprofen are primarily attributed to the (S)-enantiomer, also known as dexibuprofen.[2][3][4] The (R)-enantiomer is considered the distomer, or the less active form.[1] While the (R)-enantiomer is largely inactive as a cyclooxygenase (COX) inhibitor, the body possesses an enzyme, alpha-methylacyl-CoA racemase, which can convert a significant portion (around 50-60%) of (R)-ibuprofen into the active (S)-enantiomer in vivo.[1][3][4] This unidirectional chiral inversion contributes to the overall efficacy of the racemic mixture.[1] However, the extent of this conversion can vary between individuals, potentially leading to inconsistencies in dose-response.[4]

The lysine salt of (-)-ibuprofen is a formulation designed to improve the physicochemical properties of the active enantiomer.[1][5] Ibuprofen itself has poor water solubility, which can limit its dissolution rate and subsequent absorption.[5] By forming a salt with the amino acid L-lysine, the aqueous solubility of the drug is significantly increased.[1][5][6] This enhanced solubility facilitates a more rapid absorption into the bloodstream, which can translate to a faster onset of analgesic and antipyretic effects.[5][6][7]

Figure 1: Relationship between ibuprofen enantiomers and the formation of (-)-Ibuprofen Lysine.

Mechanism of Action: The Stereoselective Inhibition of Cyclooxygenase

The primary mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation, and COX-2, which is inducible and is upregulated during inflammation.[1]

The (S)-enantiomer of ibuprofen is a potent non-selective inhibitor of both COX-1 and COX-2.[1][2] In contrast, the (R)-enantiomer is a very weak inhibitor of both isoforms.[3][4][9] The crystal structure of (S)-ibuprofen bound to COX-2 reveals a specific binding orientation within the enzyme's active site that accounts for its inhibitory activity.[10] The higher potency of the (S)-enantiomer means that a lower dose is required to achieve the desired therapeutic effect, which can be advantageous in minimizing potential side effects.[2][11] Some studies suggest that (S)-ibuprofen has a several-fold lower potency for COX-2 compared to COX-1.[9]

Figure 2: Stereoselective inhibition of COX enzymes by ibuprofen enantiomers.

Comparative Pharmacology and Pharmacokinetics

The administration of the single, active (S)-enantiomer, dexibuprofen, offers several pharmacological advantages over the racemic mixture. Studies have shown that 200 mg of dexibuprofen can be as effective as, or even superior to, 400 mg of racemic ibuprofen in providing pain relief.[3][4] This is because the entire dose of dexibuprofen is pharmacologically active, whereas in the racemate, a significant portion is the inactive (R)-enantiomer.

The pharmacokinetic profiles also differ. The lysine salt of ibuprofen leads to a faster time to maximum plasma concentration (tmax) compared to standard ibuprofen formulations.[7] This rapid absorption is beneficial for conditions where a quick onset of action is desired. While the bioavailability of the S-enantiomer is similar whether administered as a pure enantiomer or as part of the racemate, the use of dexibuprofen eliminates the variability associated with the in vivo chiral inversion of the R-enantiomer.[7][12]

| Parameter | Racemic Ibuprofen | (-)-Ibuprofen (Dexibuprofen) | (-)-Ibuprofen Lysine |

| Active Component | (S)-Ibuprofen and (R)-Ibuprofen (undergoes partial inversion to S) | (S)-Ibuprofen | (S)-Ibuprofen |

| Relative Potency | Lower (due to inactive R-enantiomer) | Higher | Higher |

| tmax (Median) | ~1.0-1.33 hours[7] | Similar to racemic | ~0.5 hours[7] |

| Bioavailability of S-enantiomer | Similar to dexibuprofen[12] | High | High |

| Variability | Higher (due to inter-individual differences in chiral inversion) | Lower | Lower |

Table 1: Comparative Pharmacological and Pharmacokinetic Properties.

Experimental Protocols

Protocol 1: Chiral Separation of Ibuprofen Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of (S)- and (R)-ibuprofen enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Materials and Reagents:

-

Racemic ibuprofen standard

-

(S)-Ibuprofen and (R)-Ibuprofen reference standards

-

HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)

-

Chiral stationary phase column (e.g., cellulose-based or amylose-based)

-

HPLC system with UV detector

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane, isopropanol, and TFA (e.g., 95:5:0.1 v/v/v). The exact ratio may need optimization depending on the specific column used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

3. Sample Preparation:

-

Prepare a stock solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL.

-

Prepare individual stock solutions of the (S)- and (R)-enantiomers at the same concentration.

-

Prepare working standard solutions by diluting the stock solutions with the mobile phase.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the (S)-ibuprofen standard to determine its retention time.

-

Inject the (R)-ibuprofen standard to determine its retention time.

-

Inject the racemic ibuprofen standard to confirm the separation of the two enantiomeric peaks.

-

Analyze unknown samples under the same conditions.

5. Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from the reference standards.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of ibuprofen enantiomers on COX-1 and COX-2 enzymes.

1. Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

(S)-Ibuprofen and (R)-Ibuprofen

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

2. Procedure:

-

Prepare stock solutions of the ibuprofen enantiomers in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the (S)-ibuprofen and (R)-ibuprofen to the wells. Include a control group with no inhibitor.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37 °C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using the EIA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the ibuprofen enantiomers compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each enantiomer against both COX-1 and COX-2.

Conclusion

The stereochemistry of ibuprofen is a pivotal factor in its pharmacological activity. The (S)-enantiomer, or dexibuprofen, is the active component responsible for the drug's anti-inflammatory, analgesic, and antipyretic properties through the potent inhibition of COX enzymes. The formulation of (-)-ibuprofen as a lysine salt enhances its solubility and absorption, offering the potential for a more rapid and consistent therapeutic effect. A thorough understanding of these stereochemical and formulation principles is essential for researchers and drug development professionals seeking to optimize the clinical utility of this important NSAID. The use of the pure, active enantiomer represents a more refined therapeutic approach compared to the administration of the racemic mixture, potentially offering an improved efficacy and safety profile.

References

-

Wikipedia. Ibuprofen. [Link]

-

Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical rheumatology, 20 Suppl 1, S9-14. [Link]

-

Caira, M. R., & de Villiers, M. M. (2001). Comparative Pharmacology of S (+)-Ibuprofen and (RS). ResearchGate. [Link]

-

Chen, Y., & Li, W. (2010). Enantioselective Pharmacokinetics of Ibuprofen and Involved Mechanisms. ResearchGate. [Link]

- Google Patents. (2011).

-

Chiralpedia. (2025). Ibuprofen. [Link]

-

PubChem. (2026). Ibuprofen Lysine. [Link]

-

Semantic Scholar. Comparative Pharmacology of S(+)-Ibuprofen and (RS). [Link]

-

Brune, K., & Geisslinger, G. (1995). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. Agents and actions, 45(1-2), 121–123. [Link]

-

Geisslinger, G., & Schuster, O. (1993). Comparison of the bioavailability of dexibuprofen administered alone or as part of racemic ibuprofen. Arzneimittel-Forschung, 43(9), 973–975. [Link]

- Google Patents. (1991). CA2033871A1 - Formation and resolution of dexibuprofen lysine.

-

ChEMBL. (2006). IBUPROFEN LYSINE (CHEMBL1201141). [Link]

-

Román, M., et al. (2016). Ibuprofen lysinate, quicker and less variable: relative bioavailability compared to ibuprofen base in a pediatric suspension dosage form. Pharmaceutical development and technology, 21(5), 559–565. [Link]

-

MDPI. (2022). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). [Link]

-

ResearchGate. Physical Aspects of Dexibuprofen and Racemic Ibuprofen. [Link]

-

Li, G., et al. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(6), 435-438. [Link]

-

Kiefer, J. R., et al. (2009). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Protein science : a publication of the Protein Society, 18(10), 2218–2222. [Link]

- Google Patents. (1991).

-

ResearchGate. Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. [Link]

-

YouTube. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. [Link]

-

ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. [Link]

-

FDA. Ibuprofen Lysine Injection. [Link]

-

ChemistryViews. (2011). Chiral Separation of Ibuprofen. [Link]

-

ResearchGate. Reaction to form diastereomeric salts of ibuprofen lysine. [Link]

-

PubMed. (2020). Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers. [Link]

-

Clinicaltrials.eu. Ibuprofen Lysine – Application in Therapy and Current Clinical Research. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen – Chiralpedia [chiralpedia.com]

- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102180785A - Synthesis and application of ibuprofen lysine - Google Patents [patents.google.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Ibuprofen lysinate, quicker and less variable: relative bioavailability compared to ibuprofen base in a pediatric suspension dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Comparison of the bioavailability of dexibuprofen administered alone or as part of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (-)-Ibuprofen Lysine (Dexibuprofen Lysinate)

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule commercialized predominantly as a racemic mixture. However, its pharmacological activity resides almost exclusively in the (S)-(-)-enantiomer, known as Dexibuprofen[1][2]. The administration of the single, active enantiomer offers significant therapeutic advantages, including a more rapid onset of action, improved clinical efficacy, and a reduced metabolic load and potential for side effects compared to the racemic mixture[2]. The formation of a lysine salt, (-)-Ibuprofen Lysine, further enhances the drug's solubility, a critical factor for bioavailability[3][4]. This guide provides a detailed technical overview of the synthesis and purification of (-)-Ibuprofen Lysine, focusing on the industrially proven method of diastereomeric resolution via preferential crystallization. It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the underlying principles and practical execution of this chiral separation.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers, which possess identical physical properties, is a fundamental challenge in pharmaceutical chemistry. A robust and widely adopted industrial strategy is the conversion of the enantiomeric mixture into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which can be exploited for separation[5].

The core strategy for producing (-)-Ibuprofen Lysine involves reacting racemic (R,S)-Ibuprofen with a single enantiomer of a chiral resolving agent, in this case, the naturally occurring amino acid (S)-Lysine[6][7]. This acid-base reaction yields two diastereomeric salts:

-

(S)-Ibuprofen-(S)-Lysine

-

(R)-Ibuprofen-(S)-Lysine

These two salts exhibit different solubilities in specific solvent systems, forming the basis for their separation by crystallization[5][8]. The key insight is that by carefully controlling conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor.

Caption: Principle of Diastereomeric Resolution of Ibuprofen.

Synthesis and Purification Workflow: Preferential Crystallization

The most effective method for resolving Ibuprofen with Lysine is not simple crystallization but a more refined technique known as preferential crystallization. This process leverages the ability of the desired diastereomer to crystallize onto existing seed crystals of its own kind at a much faster rate than the undesired diastereomer can nucleate and grow spontaneously[6][9]. This kinetic control is paramount to achieving high enantiomeric purity.

The overall workflow is a multi-step process involving salt formation, controlled supersaturation, seeded crystallization, and product isolation.

Caption: Workflow for (-)-Ibuprofen Lysine via Preferential Crystallization.

Experimental Protocols and Methodologies

The following protocols are derived from established and patented procedures, providing a robust framework for laboratory and pilot-scale synthesis[6][7][9].

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| Racemic (R,S)-Ibuprofen | >99% Purity | Starting Material |

| (S)-Lysine | >99% Purity, Monohydrate | Chiral Resolving Agent |

| Ethanol (EtOH) | Anhydrous or 95% | Organic Solvent |

| Deionized Water (H₂O) | High Purity | Aqueous Solvent |

| (-)-Ibuprofen Lysine | >99% e.e. | Seed Crystals |

| Jacketed Reaction Vessel | With temperature control & agitation | Main reaction and crystallization |

| Filtration Apparatus | Buchner funnel or centrifuge | Product Isolation |

| Vacuum Oven | - | Drying of final product |

Detailed Synthesis and Purification Protocol

This protocol is based on an example yielding high-purity (-)-Ibuprofen Lysine[6][9].

-

Solvent Preparation: Prepare the aqueous-organic solvent mixture. A common and effective ratio is 97:3 (v/v) Ethanol to Water. The small amount of water is critical for dissolving the lysine and facilitating salt formation, but a higher concentration can lead to the crystallization of a less desirable monohydrate form[6].

-

Initial Slurry Formation: In a temperature-controlled reactor, charge 167g of racemic ibuprofen and 118g of (S)-lysine. Add 5.82 liters of ethanol and 180cc of water[6].

-

Equilibration: Agitate the resulting slurry at 30°C for an extended period (e.g., 24 hours) to ensure complete salt formation and to dissolve the diastereomeric salts to their saturation point[7].

-

Clarification & Supersaturation: Separate any undissolved solids by filtration to obtain a clear, saturated mother liquor. Cool the clear liquor to 25°C. This ~5°C drop is a critical step to induce a state of supersaturation without causing spontaneous nucleation of either diastereomer[7][9].

-

Seeded Crystallization: Add the supersaturated liquor to a separate vessel containing a slurry of 50g of high-purity (≥99%) (-)-Ibuprofen Lysine seed crystals in a small amount of the solvent mixture[6]. The large surface area provided by the seed crystals creates an environment where the (S,S) salt can grow rapidly, while the (R,S) salt, lacking a seed surface, crystallizes at a negligible rate[9].

-

Isolation and Washing: After a sufficient crystallization period, separate the precipitated solid by filtration or centrifugation. Wash the crystal cake with a cold aqueous-organic solvent to remove the mother liquor rich in the (R,S) diastereomer[9].

-

Drying: Dry the final product under vacuum at an appropriate temperature to yield high-purity (-)-Ibuprofen-(S)-Lysine (typically >98% pure)[9].

-

Recycling (Optional): The mother liquor, now enriched with the (R)-Ibuprofen-(S)-Lysine salt, can be recycled in a continuous process to improve overall yield[9].

Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical testing to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times[10][11].

-

Objective: To quantify the ratio of (S)-Ibuprofen to (R)-Ibuprofen.

-

Protocol Outline:

-

Sample Preparation: Accurately weigh and dissolve the (-)-Ibuprofen Lysine salt in the mobile phase. An acidification step may be required to analyze the free acid form.

-

Column: Use a polysaccharide-based chiral column, such as Chiralcel® OD or Chiralpak® AD, which are known to be effective for separating profen enantiomers[12].

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at approximately 254 nm is suitable for ibuprofen[12].

-

Quantification: The enantiomeric excess is calculated from the peak areas of the S-(+) and R-(-) enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Additional Analytical Methods

| Method | Purpose | Expected Result for (-)-Ibuprofen Lysine |

| Polarimetry | Measures the rotation of plane-polarized light. | A specific negative rotation, confirming the excess of the levorotatory (-) enantiomer. |

| Standard (Achiral) HPLC | Determines overall chemical purity by separating the active ingredient from process impurities. | Purity should typically be >99%. |

| Melting Point | Confirms identity and purity. | A sharp melting point consistent with the reference standard. |

| Spectroscopy (¹H NMR, ¹³C NMR, IR) | Confirms the chemical structure of the ibuprofen and lysine components. | Spectra should match the established patterns for the compound. |

Conclusion

The synthesis of enantiomerically pure (-)-Ibuprofen Lysine is a prime example of applied chemical engineering and stereochemistry in the pharmaceutical industry. The method of diastereomeric resolution via preferential crystallization with (S)-Lysine is an elegant, efficient, and scalable process. The success of this technique hinges on a deep understanding of solubility, thermodynamics, and kinetics. By carefully controlling parameters such as solvent composition, temperature, and seeding, it is possible to selectively crystallize the therapeutically active (S)-enantiomer in high purity. Rigorous analytical validation using methods like chiral HPLC is essential to ensure the final product meets the stringent quality standards required for pharmaceutical use. This guide provides the fundamental principles and practical steps for researchers and developers to successfully navigate the synthesis and purification of this valuable pharmaceutical compound.

References

- Title: Formation and resolution of ibuprofen lysinate Source: European Patent Office - EP 0437369 A2 URL

- Title: US4994604A - Formation and resolution of ibuprofen lysinate Source: Google Patents URL

- Title: WO2021047490A1 - Method for preparing dexibuprofen Source: Google Patents URL

- Title: CA2033871A1 - Formation and resolution of dexibuprofen lysine Source: Google Patents URL

-

Title: Ibuprofen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Initial salt screening procedures for manufacturing ibuprofen Source: PubMed URL: [Link]

-

Title: HPLC Method for Determination of Lysine in Ibuprofen Lysine Composition Source: SIELC Technologies URL: [Link]

-

Title: Chiral separation of (R/S) enantiomers - Resolution of ibuprofen Source: YouTube URL: [Link]

- Title: High-content ibuprofen lysinate pharmaceutical formulation Source: European Patent Office - EP 0505180 A1 URL

-

Title: Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers Source: National Center for Biotechnology Information URL: [Link]

-

Title: Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) Source: MDPI URL: [Link]

-

Title: Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods Source: Der Pharma Chemica URL: [Link]

-

Title: Resolution of Racemic Ibuprofen Source: Chemconnections.org URL: [Link]

-

Title: Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations Source: MDPI URL: [Link]

-

Title: Reaction to form diastereomeric salts of ibuprofen lysine. Source: ResearchGate URL: [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. mdpi.com [mdpi.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. HPLC Method for Determination of Lysine in Ibuprofen Lysine Composition | SIELC Technologies [sielc.com]

- 5. youtube.com [youtube.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]

- 10. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

(-)-Ibuprofen lysine physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-Ibuprofen Lysine

Introduction

(-)-Ibuprofen, also known as dexibuprofen, is the pharmacologically active (S)-(+)-enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen is typically administered as a racemic mixture, the therapeutic effect is primarily attributed to the (S)-enantiomer. To enhance the physicochemical properties of dexibuprofen, particularly its aqueous solubility and dissolution rate, it is often formulated as a salt. This guide provides a comprehensive overview of the physical and chemical properties of (-)-Ibuprofen lysine, the salt formed between dexibuprofen and the amino acid L-lysine. Understanding these properties is critical for formulation development, quality control, and ensuring optimal therapeutic performance.

Chemical Identity and Structure

(-)-Ibuprofen lysine is the ionic salt formed through an acid-base reaction between the carboxylic acid group of (-)-ibuprofen and the amino groups of L-lysine. This interaction results in a significant alteration of the physicochemical properties compared to the free acid form of the drug.

-

Chemical Name: (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid; (2S)-2,6-diaminohexanoic acid

-

Synonyms: Dexibuprofen lysine, (S)-(+)-Ibuprofen L-lysinate

-

CAS Number: 141505-32-0 (for the monohydrate)

-

Molecular Formula: C₁₉H₃₂N₂O₄

-

Molecular Weight: 352.47 g/mol [1]

The formation of the lysine salt introduces polar functional groups, which are responsible for the enhanced aqueous solubility of the compound.

Physicochemical Properties

The conversion of dexibuprofen into its lysine salt profoundly impacts its physical and chemical characteristics. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 180-182 °C | |

| pKa (dexibuprofen) | ~4.65 | [3] |

| Solubility in Water | Significantly higher than dexibuprofen | [3] |

| Solubility in Organic Solvents | Soluble in DMSO and methanol |

Solubility Profile

The primary advantage of forming the lysine salt of dexibuprofen is the substantial increase in its aqueous solubility. Dexibuprofen, as a free acid, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3] This poor aqueous solubility can limit its dissolution rate and, consequently, the onset of its therapeutic action.

The lysine salt form, with its ionizable groups, demonstrates significantly improved solubility in water.[3] While specific quantitative data for a range of solvents is not extensively published, it is known to be soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO). The enhanced solubility in aqueous media is a key factor contributing to a faster dissolution and absorption rate in the body, which can lead to a more rapid onset of analgesic and anti-inflammatory effects.

Thermal Properties

Thermal analysis is crucial for understanding the stability and processing parameters of a pharmaceutical solid.

-

Melting Point: (-)-Ibuprofen lysine has a reported melting point in the range of 180-182 °C. This relatively high melting point is indicative of the strong ionic interactions within the crystal lattice of the salt.

Acid-Base Properties (pKa)

The acid-base properties of (-)-Ibuprofen lysine are governed by the pKa of the constituent molecules.

-

Dexibuprofen: The pKa of the carboxylic acid group of dexibuprofen is approximately 4.65.[3] This indicates that it is a weak acid.

-

L-lysine: L-lysine is a basic amino acid with two amino groups having pKa values of approximately 9.0 (α-amino) and 10.5 (ε-amino), and a carboxylic acid group with a pKa of around 2.2.

The significant difference in pKa between the carboxylic acid of dexibuprofen and the amino groups of lysine facilitates a complete proton transfer, resulting in the formation of a stable salt.

Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of the drug product.

While specific studies on the polymorphism of (-)-Ibuprofen lysine are not widely reported, research on similar profen-lysine salts, such as ketoprofen-lysine, has demonstrated the existence of different polymorphic forms.[4] Therefore, it is crucial for researchers and drug development professionals to conduct thorough solid-state characterization to identify and control the polymorphic form of (-)-Ibuprofen lysine throughout the manufacturing process.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of (-)-Ibuprofen lysine.

Infrared (IR) Spectroscopy

The FT-IR spectrum of (-)-Ibuprofen lysine would be expected to exhibit characteristic absorption bands corresponding to the functional groups of both dexibuprofen and lysine. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad absorption band, typically in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid group in dexibuprofen, would be absent or significantly altered upon salt formation.

-

C=O stretch (carboxylate): A strong absorption band for the carboxylate anion (COO⁻) would be expected to appear in the region of 1550-1610 cm⁻¹. This is a key indicator of salt formation.

-

N-H stretch (amine salt): Broad and strong absorption bands in the region of 3000-3300 cm⁻¹ would be present, corresponding to the stretching vibrations of the protonated amino groups (NH₃⁺) of lysine.

-

C-H stretch (aliphatic and aromatic): Absorption bands in the region of 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic) would be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of (-)-Ibuprofen lysine.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of both the dexibuprofen and lysine moieties. Key features would include the disappearance of the acidic proton of the carboxylic acid group of dexibuprofen and shifts in the signals of the protons adjacent to the amino groups of lysine upon protonation.

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure. A significant downfield shift of the carboxylate carbon of dexibuprofen would be expected upon salt formation compared to the carboxylic acid carbon of the free acid.

Analytical Methodologies

Robust analytical methods are essential for the quality control of (-)-Ibuprofen lysine, ensuring its identity, purity, and strength.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

A validated stability-indicating HPLC method is the cornerstone of quality control.

Experimental Protocol: HPLC Method for the Determination of (-)-Ibuprofen Lysine and its Impurities

Objective: To develop and validate a reversed-phase HPLC method for the simultaneous determination of (-)-Ibuprofen lysine and its potential impurities, including the (R)-enantiomer.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., cellulose or amylose-based)

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with an acidic modifier (e.g., trifluoroacetic acid or phosphoric acid). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, for example, at 25 °C.

-

Detection Wavelength: UV detection at a wavelength where both dexibuprofen and its impurities have significant absorbance (e.g., 220 nm).

-

Injection Volume: 10-20 µL.

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities, degradation products, and placebo components.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability and Degradation

Understanding the stability of (-)-Ibuprofen lysine is critical for determining its shelf life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Conditions:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the hydrolysis of the salt, potentially liberating the free acid and base.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) can reveal susceptibility to oxidation.

-

Thermal Degradation: Exposure to high temperatures can induce thermal decomposition.

-

Photodegradation: Exposure to light, particularly UV light, can cause photodegradation.

Studies on dexibuprofen have shown that it is relatively stable under neutral and acidic conditions but may show some degradation under basic conditions. The lysine salt form is expected to have good stability as a solid, but its stability in solution will be pH-dependent.

Pharmacological Significance of Physicochemical Properties

The physicochemical properties of (-)-Ibuprofen lysine are directly linked to its pharmacological performance.

// Nodes Lysine_Salt [label="(-)-Ibuprofen Lysine\n(Salt Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Increased Aqueous\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolution [label="Faster Dissolution\nRate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Rapid Absorption", fillcolor="#FBBC05", fontcolor="#202124"]; Onset [label="Quicker Onset of\nTherapeutic Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lysine_Salt -> Solubility [label="leads to"]; Solubility -> Dissolution [label="enables"]; Dissolution -> Absorption [label="facilitates"]; Absorption -> Onset [label="results in"]; } Physicochemical Properties and Pharmacological Impact

The enhanced aqueous solubility and faster dissolution rate of (-)-Ibuprofen lysine compared to dexibuprofen free acid are expected to lead to more rapid absorption from the gastrointestinal tract. This can result in a quicker onset of action, which is particularly beneficial for the management of acute pain conditions.

Conclusion

(-)-Ibuprofen lysine offers significant advantages over its free acid counterpart, primarily due to its improved physicochemical properties. The enhanced aqueous solubility and dissolution rate are key attributes that can translate into a more rapid therapeutic effect. A thorough understanding and control of its solid-state properties, including polymorphism, are essential for the development of stable and effective drug products. The analytical methodologies outlined in this guide provide a framework for ensuring the quality and consistency of (-)-Ibuprofen lysine.

References

-

BIOWAIVER MONOGRAPHS OF DEXIBUPROFEN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Dexibuprofen. (n.d.). PubChem. Retrieved from [Link]

-

DEXIBUPROFEN LYSINE ANHYDROUS. (n.d.). precisionFDA. Retrieved from [Link]

-

Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. (2021). Pharmaceuticals. [Link]

-

BIOWAIVER MONOGRAPHS OF DEXIBUPROFEN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Ibuprofen. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phase solubility diagram of ibuprofen in different arginine and lysine... (n.d.). ResearchGate. Retrieved from [Link]

-

FT IR spectrum of Dexibuprofen Optimised Formulation(F11). (n.d.). ResearchGate. Retrieved from [Link]

- CN102180785A - Synthesis and application of ibuprofen lysine. (n.d.). Google Patents.

Sources

- 1. GSRS [precision.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (-)-Ibuprofen Lysine: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

(-)-Ibuprofen lysine, the lysine salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers significant advantages over its parent compound, primarily due to its enhanced aqueous solubility and consequently faster onset of action.[1] Understanding and quantifying the solubility of this active pharmaceutical ingredient (API) in a diverse range of solvents is a cornerstone of successful formulation development, from early-stage candidate selection to late-stage manufacturing.[2] This technical guide provides a comprehensive overview of the physicochemical properties, theoretical solubility framework, and practical experimental protocols for determining the solubility of (-)-Ibuprofen lysine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable methodologies required for robust and reliable solubility assessment.

Introduction: The Significance of (-)-Ibuprofen Lysine and Its Solubility

Ibuprofen, while a highly effective analgesic, antipyretic, and anti-inflammatory agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[3] Its practical insolubility in water can limit its dissolution rate, potentially delaying the onset of therapeutic effects.[4] The formation of a salt with the amino acid L-lysine creates (-)-Ibuprofen lysine, a compound with markedly improved aqueous solubility.[5] This enhancement is critical, as the solubility of an API dictates its bioavailability, absorption, and overall therapeutic efficacy.[2] A thorough understanding of its solubility in various solvent systems—ranging from aqueous buffers to organic solvents used in manufacturing—is therefore not merely an academic exercise but a fundamental requirement for developing safe, effective, and stable pharmaceutical products.[6]

Physicochemical Characteristics of (-)-Ibuprofen Lysine

To comprehend the solubility behavior of (-)-Ibuprofen lysine, one must first understand its fundamental physicochemical properties. The formation of a salt between the carboxylic acid group of ibuprofen and the amino groups of lysine introduces ionic characteristics that dominate its interaction with solvents.

-

Chemical Structure: (-)-Ibuprofen lysine is the salt formed between one molecule of (S)-(+)-ibuprofen and one molecule of L-lysine.

-

Molecular Formula: C₁₉H₃₂N₂O₄[7]

-

Molecular Weight: 352.48 g/mol [8]

-

Appearance: White or off-white crystalline powder.[1]

-

Melting Point: The reported melting point is in the range of 177.0–182.0 °C.[1]

-

pH: A 1% solution in water (1g in 100mL) typically exhibits a pH value between 6.0 and 8.0.[1]

The presence of the charged carboxylate group from ibuprofen and the protonated amino groups from lysine makes the molecule significantly more polar than the ibuprofen free acid, predisposing it to favorable interactions with polar solvents.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

While empirical determination remains the gold standard, theoretical models can provide valuable predictive insights into solubility. The Hansen Solubility Parameter (HSP) model is a particularly useful tool that deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. For ibuprofen lysinate, HSP values have been determined experimentally using methods like the extended Hansen's approach and inverse gas chromatography (IGC).[9][10]

| Compound | Method | δt (Total) MPa⁰·⁵ | δd (Dispersion) MPa⁰·⁵ | δp (Polar) MPa⁰·⁵ | δh (Hydrogen Bonding) MPa⁰·⁵ |

| Ibuprofen Lysinate | Extended Hansen's Approach | 31.15 | 16.97 | 22.75 | 12.83 |

| Ibuprofen Lysinate | Inverse Gas Chromatography (IGC) | 35.17 | - | - | - |

Table 1: Experimentally determined Hansen Solubility Parameters for Ibuprofen Lysinate.[9][10]

The high polar (δp) and hydrogen bonding (δh) components for ibuprofen lysinate, when compared to the parent ibuprofen, quantitatively explain its increased affinity for polar, hydrogen-bonding solvents like water.[9] Researchers can use these parameters to screen for potential excipients and solvent systems in which the API is likely to have high solubility, thereby optimizing the formulation process.

Solubility Profile of (-)-Ibuprofen Lysine

Comprehensive quantitative solubility data for (-)-Ibuprofen lysine across a wide spectrum of organic solvents is not extensively published. However, available pharmacopeial and chemical supplier data provide a strong qualitative and partially quantitative picture.

| Solvent | Solvent Type | Reported Solubility | Citation |

| Water | Polar Protic | Very easily dissolving; Soluble to 71 mg/mL | [1][11] |

| Glacial Acetic Acid | Polar Protic | Easily molten | [1] |

| Methanol | Polar Protic | Molten; Slightly soluble | [1][8] |

| Ethanol | Polar Protic | Easily molten in sodium hydroxide test solution | [1] |

| Chloroform | Nonpolar | Slightly soluble | [1] |

| Sodium Hydroxide (aq) | Aqueous Base | Easily molten | [1] |

Table 2: Summary of reported solubility for (-)-Ibuprofen Lysine.

Interpretation of Solubility Behavior: The data clearly aligns with the molecule's salt structure. Its high solubility in water is driven by strong ion-dipole interactions and hydrogen bonding between the charged groups of the salt and water molecules. Its solubility in polar protic solvents like methanol and glacial acetic acid is also favorable. Conversely, in a nonpolar solvent like chloroform, where these favorable interactions are absent, the solubility is significantly lower, as the solvent cannot overcome the strong ionic lattice energy of the salt.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[12]

Causality Behind the Protocol

This protocol is designed as a self-validating system. The use of a significant excess of the API ensures that a true equilibrium with the solid phase is achieved and maintained.[13] Agitation for an extended period (e.g., 24-48 hours) is crucial to overcome kinetic barriers to dissolution, and sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has indeed been reached when concentrations no longer change.[12] Temperature control is paramount, as solubility is highly temperature-dependent.[13] Finally, characterization of the remaining solid post-experiment is a critical validation step to ensure no solvent-mediated phase transformations to a different polymorph or salt form have occurred during the experiment.[14]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of (-)-Ibuprofen lysine powder into a series of clear glass vials with screw caps. An excess is critical to ensure a saturated solution with remaining solid.[12]

-

Add a precise volume of the pre-conditioned solvent (at the target temperature, e.g., 25 °C or 37 °C) to each vial.

-

Include a small magnetic stir bar in each vial for agitation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or on a multi-position magnetic stir plate within a temperature-controlled incubator. Maintain constant agitation at a moderate speed (e.g., 100-150 rpm).[13]

-

Allow the mixture to equilibrate for a minimum of 24 hours. For robust validation, a 48-hour or even 72-hour period with multiple sampling points is recommended.[15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant using a pipette. To avoid disturbing the sediment, draw the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved microparticles. Discard the first portion of the filtrate to saturate the filter membrane and minimize any potential drug adsorption.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of (-)-Ibuprofen lysine in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accuracy.

-

-

Solid Phase Characterization (Validation):

-

After sampling, recover the remaining solid from the vial.

-

Dry the solid and analyze it using techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[16]

-

Compare the results to the analysis of the starting material to confirm that the solid form has not changed during the experiment.[14]

-

Workflow Visualization

Workflow for the Shake-Flask Solubility Measurement.

Validation and Trustworthiness of Solubility Data

Generating trustworthy data requires more than just following a protocol; it demands a systematic validation approach.

Key Validation Parameters

-

Confirmation of Equilibrium: As described, measure the concentration at multiple time points (e.g., 24h, 48h). The data is considered valid when consecutive measurements are statistically identical, confirming equilibrium has been reached.[12]

-

Solid-State Analysis: The solubility value is only valid for the solid form that was in equilibrium with the solvent. Post-experiment analysis via PXRD, DSC, or microscopy is mandatory to ensure no phase changes occurred.[14]

-

Analytical Method Validation: The HPLC (or other quantitative) method used must be fully validated according to ICH guidelines for accuracy, precision (repeatability and intermediate precision), linearity, and specificity.[17]

-

Solution Stability: The stability of (-)-Ibuprofen lysine in the filtrate should be confirmed over the duration of the analytical run to ensure no degradation is occurring that would lead to an underestimation of solubility.

Validation Workflow Visualization

Logical workflow for validating solubility data.

Conclusion